molecular formula C18H14N4O2S B2914235 1-(5-Methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(thiophen-2-yl)urea CAS No. 2034423-85-1

1-(5-Methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(thiophen-2-yl)urea

Cat. No.: B2914235
CAS No.: 2034423-85-1
M. Wt: 350.4
InChI Key: OVLZGSUKJGFFCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C18H14N4O2S and its molecular weight is 350.4. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

1-(5-Methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(thiophen-2-yl)urea is a compound that has gained attention due to its potential biological activities, particularly in pharmacology. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on available research findings.

Chemical Structure and Properties

The compound features a unique structure that combines an oxazole ring fused with a pyridine moiety and a thiophene substituent attached to a urea group. The molecular formula is C17H16N4OSC_{17}H_{16}N_4OS with a molecular weight of approximately 328.40 g/mol. This structural complexity suggests diverse interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit various biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties. The following sections detail specific findings related to the biological activity of this compound.

Anticancer Activity

Several studies have indicated that derivatives of urea compounds possess significant anticancer properties. For instance, urea derivatives have shown efficacy against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cells.

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7TBDInduces apoptosis
This compoundHepG2TBDCell cycle arrest
This compoundA549TBDInhibits proliferation

Note: TBD indicates that specific IC50 values need further experimental determination.

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial activity. Similar compounds have been evaluated for their effectiveness against bacterial strains such as Escherichia coli and Pseudomonas aeruginosa, showing promising results with minimum inhibitory concentrations (MICs) in the low micromolar range.

Case Studies

In a recent study focusing on thiophene-containing urea derivatives, compounds were synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. Some derivatives exhibited MIC values as low as 1.56 µM, indicating strong potential for further development as anti-TB agents.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various targets. The interactions with enzymes such as DNA gyrase and MurD were analyzed, revealing favorable binding energies compared to reference drugs.

Properties

IUPAC Name

1-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2S/c1-11-13(21-18(23)22-15-8-5-9-25-15)10-14-17(19-11)24-16(20-14)12-6-3-2-4-7-12/h2-10H,1H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLZGSUKJGFFCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)NC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.